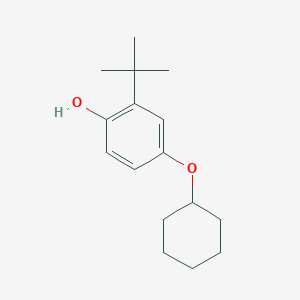

2-Tert-butyl-4-(cyclohexyloxy)phenol

Description

Properties

Molecular Formula |

C16H24O2 |

|---|---|

Molecular Weight |

248.36 g/mol |

IUPAC Name |

2-tert-butyl-4-cyclohexyloxyphenol |

InChI |

InChI=1S/C16H24O2/c1-16(2,3)14-11-13(9-10-15(14)17)18-12-7-5-4-6-8-12/h9-12,17H,4-8H2,1-3H3 |

InChI Key |

VBBIOAIFCLKDBK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=C(C=CC(=C1)OC2CCCCC2)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Tert-butyl-4-(cyclohexyloxy)phenol typically involves the alkylation of phenol with tert-butyl chloride in the presence of a catalyst such as ferric chloride. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product . Another method involves the condensation of phenol with epoxy cyclohexane, followed by alkylation on the benzene ring .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale alkylation processes using similar reagents and catalysts. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

2-Tert-butyl-4-(cyclohexyloxy)phenol can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the phenol group to a corresponding alcohol.

Substitution: The phenol group can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophilic reagents like bromine or nitric acid are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the phenol ring .

Scientific Research Applications

2-Tert-butyl-4-(cyclohexyloxy)phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Tert-butyl-4-(cyclohexyloxy)phenol involves its interaction with molecular targets such as free radicals and reactive oxygen species. By neutralizing these reactive species, the compound helps prevent oxidative damage to cells and materials. The pathways involved include the scavenging of free radicals and the inhibition of oxidative chain reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-tert-Butyl-2-cyclohexylphenol (CAS 5450-24-8)

- Molecular Weight : 232.36 g/mol .

- Safety : Classified as hazardous upon inhalation or ingestion, requiring strict handling protocols .

Key Differences:

- The absence of an oxygen atom in the cyclohexyl group reduces polarity compared to the cyclohexyloxy group in the target compound.

4-(trans-4-Heptylcyclohexyl)-phenol (CAS 90525-37-4)

This compound features a heptylcyclohexyl group at the 4-position of the phenol ring.

- Applications : Used in liquid crystal displays (LCDs) and specialty polymers due to its rigid, hydrophobic structure .

- Market Data : Global demand driven by electronics manufacturing, with key suppliers in Asia and Europe .

Key Differences:

- The heptylcyclohexyl group introduces greater hydrophobicity and rigidity compared to the cyclohexyloxy group.

- Lacks a tert-butyl group, reducing steric hindrance near the phenolic hydroxyl group.

N-[2-(Cyclohexyloxy)-4-nitrophenyl] Methanesulfonamide (NS-398)

A structurally distinct compound with a cyclohexyloxy group at the 2-position and a nitro group at the 4-position.

- Bioactivity : A selective COX-2 inhibitor, used in biochemical research to study inflammation pathways .

- Mechanism : The nitro group enhances electron-withdrawing effects, modulating enzyme binding affinity .

Key Differences:

- The nitro group and methanesulfonamide moiety introduce polar and electron-deficient regions absent in 2-Tert-butyl-4-(cyclohexyloxy)phenol.

- Demonstrates how substituent electronic properties dictate biological target specificity.

1-(Cyclohexyloxy)-4-iodobenzene

A simpler analog with a cyclohexyloxy group at the 1-position and an iodine atom at the 4-position.

- Synthesis: Prepared via nucleophilic substitution of phenol derivatives with NHPI esters, yielding 59% under optimized conditions .

- Applications : Used as an intermediate in cross-coupling reactions for pharmaceutical synthesis .

Key Differences:

- The iodine atom provides a handle for further functionalization, unlike the inert tert-butyl group.

Antimicrobial Activity

- 2-Tert-butyl-4-(2-methylhex-5-en-2-yl)phenol (a structural analog from ) exhibits potent activity against Staphylococcus aureus (MIC = 9.0 μM) due to its lipophilic substituents disrupting bacterial membranes .

- Dibutyl Phthalate (a related phenolic ester) shows antifungal activity against Fusarium solani (90.8% spore inhibition at 2.5 mg/mL) .

Implication for Target Compound:

However, the absence of direct data necessitates further study.

Antioxidant Activity

Data Tables

Table 1: Structural and Physical Properties

| Compound Name | CAS Number | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|

| This compound | Not provided | ~248.36 (estimated) | 2-tert-butyl, 4-cyclohexyloxy |

| 4-tert-Butyl-2-cyclohexylphenol | 5450-24-8 | 232.36 | 4-tert-butyl, 2-cyclohexyl |

| 4-(trans-4-Heptylcyclohexyl)-phenol | 90525-37-4 | 318.52 | 4-heptylcyclohexyl |

Q & A

Q. What are the optimal synthetic routes for 2-Tert-butyl-4-(cyclohexyloxy)phenol, and how can reaction efficiency be validated?

The compound can be synthesized via photoredox-mediated decarboxylative coupling, leveraging N-hydroxyphthalimide (NHPI) esters derived from carboxylic acids. A typical procedure involves:

- Reacting tert-butyl-substituted phenol derivatives with cyclohexyl-protected aryl halides under blue LED light (450 nm) in the presence of Cu(OTf)₂ (5 mol%) and 4CzIPN (2 mol%) as a photocatalyst .

- Purification via preparative TLC (hexanes/ethyl acetate = 30:1) yields the product with 59–75% efficiency. Validation includes GC-MS analysis (Agilent 7890A system) and HRMS (APPI/LTQ-Orbitrap) for mass accuracy confirmation .

Q. Which analytical techniques are most effective for characterizing this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR (Bruker Avance 400 MHz) in CDCl₃, referenced to TMS (δ = 0 ppm). Key signals include δ 7.41–7.29 ppm (aromatic protons) and δ 75.89 ppm (cyclohexyloxy carbon) .

- GC-MS : Retention time and fragmentation patterns verify purity and structural integrity .

- HRMS : APPI ionization confirms molecular formula (e.g., m/z 254.0304 for C₁₂H₁₅BrO⁺) .

Q. What safety protocols are critical when handling this compound?

- Avoid prolonged skin/eye contact due to potential irritancy (based on structural analogs like 4-tert-butylphenol) .

- Use PPE (gloves, goggles) and work in a fume hood. Waste disposal must comply with local regulations for phenolic compounds .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data for cyclohexyloxy-substituted phenols?

Discrepancies may arise from conformational flexibility of the cyclohexyl group. Strategies include:

Q. What catalytic mechanisms govern the hydrogenolysis of this compound?

Studies on analogous compounds (e.g., diphenyl ethers) suggest Ru-based catalysts (e.g., Ru₅/ASA-TiO₂) cleave ether bonds via direct aromatic C–O scission rather than partial hydrogenation. Key steps:

Q. How can reaction yields be improved in photoredox-mediated syntheses?

-

Parameter Optimization :

Variable Optimal Range Impact on Yield Light Intensity 10–15 mW/cm² (450 nm) ↑ Quantum efficiency Catalyst Loading 2–5 mol% 4CzIPN Balances cost and activity Solvent Dichloromethane/MeCN (1:1) Enhances solubility -

Quencher Studies : Stern-Volmer analysis identifies side reactions (e.g., TEMPO-trapped radicals), guiding additive use to suppress undesired pathways .

Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?

-

Process Analytical Technology (PAT) : In-line FTIR monitors intermediate formation.

-

DoE (Design of Experiments) : Multivariate analysis (e.g., solvent ratio, catalyst loading) identifies critical parameters. For example:

Factor Low Level High Level Significance (p-value) NHPI Ester Purity 90% 99% <0.001 Reaction Time 12 h 24 h 0.012

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s stability under acidic conditions?

Q. Why do GC-MS and NMR data sometimes misalign in purity assessments?

- Volatility Bias : GC-MS may underestimate high-molecular-weight impurities.

- Solution : Cross-validate with LC-MS (ESI/APCI) and quantitative ¹H NMR using internal standards (e.g., 1,3,5-trimethoxybenzene) .

Methodological Tables

Q. Table 1. Key Synthetic Parameters and Outcomes

| Parameter | Condition | Yield (%) | Purity (GC-MS) |

|---|---|---|---|

| Photocatalyst | 4CzIPN (2 mol%) | 75 | >98% |

| Solvent System | DCM/MeCN (1:1) | 68 | 97% |

| Reaction Time | 24 h | 59 | 95% |

Q. Table 2. NMR Chemical Shifts for Structural Confirmation

| Proton/Carbon | δ (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| Aromatic H | 7.41–7.29 | m | Ortho to cyclohexyloxy |

| Cyclohexyloxy CH | 2.57 (tt) | - | Axial position |

| tert-butyl C | 31.80 | - | Quaternary carbon |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.